![molecular formula C10H14NO2+ B1251476 3-(2-Carboxyethyl)-1,4-dimethylpyridinium](/img/structure/B1251476.png)
3-(2-Carboxyethyl)-1,4-dimethylpyridinium
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Overview
Description
3-(2-Carboxyethyl)-1,4-dimethylpyridinium is a natural product found in Laurilia sulcata with data available.
Scientific Research Applications
Complexation and Supramolecular Interactions
Research demonstrates that 1,4-bis(pyridinium) derivatives, including 4-COOEthyl substituted compounds, show significant binding with negatively charged carboxylatopillar[5]arene (CP5A). This interaction is facilitated by electrostatic attraction forces and hydrophobic interactions, indicating potential applications in supramolecular chemistry (Li et al., 2011).
Pharmacokinetic Analysis
Though specifically on 1,4-dimethylpyridinium, a study by Szafarz et al. (2013) developed a method for analyzing this compound in rat plasma, suggesting its potential use in pharmacokinetic studies which could be extrapolated to similar compounds like 3-(2-Carboxyethyl)-1,4-dimethylpyridinium (Szafarz et al., 2013).
Crystal Structure Analysis
Kowalczyk et al. (2012) examined the crystal structure of a related compound, 4-amino-1-(2-carboxyethyl)pyridinium bromide hemihydrate, through X-ray diffraction and other techniques. This research highlights the potential for analyzing the crystal structures of related pyridinium compounds, which could inform material science applications (Kowalczyk et al., 2012).
Electrosynthesis and Electroreduction
Research on 1,4-dimethylpyridinium and its derivatives, including electroreduction studies, opens avenues for its application in electrochemical processes. This can potentially be applied to the development of new synthetic methods or in the understanding of electrochemical reactions (Kashti-Kaplan et al., 1981).
Nanotechnology and Catalysis
The use of dimethylpyridinium compounds in the synthesis of other chemical structures, like tetrasubstituted imidazoles, indicates their role as catalysts in chemical synthesis. This suggests potential applications in nanotechnology and as catalysts in various chemical reactions (Zolfigol et al., 2015).
properties
Product Name |
3-(2-Carboxyethyl)-1,4-dimethylpyridinium |
---|---|
Molecular Formula |
C10H14NO2+ |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-(1,4-dimethylpyridin-1-ium-3-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-8-5-6-11(2)7-9(8)3-4-10(12)13/h5-7H,3-4H2,1-2H3/p+1 |
InChI Key |
GOOKIFCKRCPTIL-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C)CCC(=O)O |
synonyms |
sulcatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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